2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione
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Overview
Description
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of multiple methoxy groups and a ketone functionality further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate naphthalene derivatives with furan precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of methoxy groups and the furan ring system contribute to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3,4,5,6-tetramethoxynaphtho[2,3-b]furan-5,8-dione: A closely related compound with similar structural features but different substitution patterns.
Naphtho[2,3-b]furan-4,9-dione:
Uniqueness
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
23099-35-6 |
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Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-acetyl-3,4,6,7-tetramethoxybenzo[f][1]benzofuran-5,8-dione |
InChI |
InChI=1S/C18H16O8/c1-7(19)14-16(23-3)11-9(26-14)6-8-10(15(11)22-2)13(21)18(25-5)17(24-4)12(8)20/h6H,1-5H3 |
InChI Key |
OXOOCQKTEYELPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(O1)C=C3C(=C2OC)C(=O)C(=C(C3=O)OC)OC)OC |
Origin of Product |
United States |
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